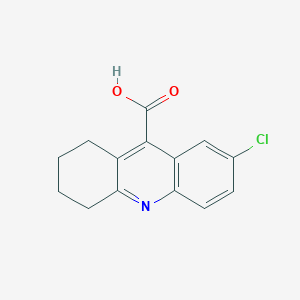

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a heterocyclic compound that belongs to the acridine family Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoic acid with aniline derivatives, followed by cyclization using polyphosphoric acid (PPA) as a catalyst . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinoline and tetrahydroacridine derivatives, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C14H12ClNO2

- Molecular Weight: 261.7 g/mol

- CAS Number: 42878-47-7

Mechanism of Action:

This compound primarily acts as a DNA intercalator , inserting itself between DNA base pairs. This interaction can disrupt DNA replication and transcription, leading to altered cellular functions or cell death depending on the context . Additionally, it has been shown to inhibit acetylcholinesterase, enhancing cholinergic transmission in neuronal cells, which may improve cognitive function .

Chemistry

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its derivatives are explored for various chemical reactions including oxidation, reduction, and substitution reactions which yield various biologically active compounds .

Biology

The compound's potential as a DNA intercalator makes it valuable in genetic research and drug development. Studies have indicated that it can be utilized to design new anticancer agents by exploiting its ability to disrupt DNA processes .

Medicine

Research highlights the potential of derivatives of this compound as:

- Anticancer agents: By inhibiting DNA replication in cancer cells.

- Antimicrobial agents: Some studies have reported antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study Example:

A study demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth with minimum inhibitory concentrations (MIC) ranging from 125 to 500 µg/mL against various pathogens .

Industry

The unique properties of this compound allow it to be used in developing new materials such as:

Mecanismo De Acción

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with biological macromolecules. As a DNA intercalator, the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription . This mechanism is particularly relevant in its potential anticancer activity, where it can prevent the proliferation of cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

7-Chloro-1,2,3,4-tetrahydro-9-acridinamine: This compound is structurally similar but has an amine group instead of a carboxylic acid group.

9-Acridinecarboxylic acid: Another related compound, differing by the absence of the chloro and tetrahydro groups.

Uniqueness

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a DNA intercalator, while the carboxylic acid group allows for further functionalization and derivatization .

Actividad Biológica

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (C14H12ClNO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro substituent at the 7-position and a carboxylic acid group at the 9-position of the acridine ring system. Its molecular structure allows it to function as a DNA intercalator , which is crucial for its biological activity.

DNA Intercalation

This compound primarily acts as a DNA intercalator . It inserts itself between the base pairs of the DNA double helix, leading to unwinding of the helix. This disruption can result in:

- Cell Cycle Arrest : Interference with DNA replication processes.

- Altered Protein Synthesis : Disruption of transcriptional processes can modify cellular functions.

Interaction with Enzymes

The compound has been shown to inhibit acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, it enhances cholinergic transmission, which may improve cognitive functions. The binding occurs at the active site of AChE, preventing acetylcholine breakdown and thereby increasing its availability in synaptic clefts .

The compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Permeability : Its planar structure allows it to easily traverse cell membranes.

- Enzyme Interaction : Besides AChE, it interacts with other enzymes and biomolecules, influencing various biochemical pathways .

In Vitro Studies

Recent studies have evaluated the inhibitory effects of this compound on cholinesterase enzymes. For example:

| Compound | AChE IC50 (nM) | BChE IC50 (nM) |

|---|---|---|

| This compound | 119.45 | 121.58 |

| Tacrine | 201.05 | 202.14 |

These results demonstrate that the compound exhibits potent inhibitory activity against both AChE and butyrylcholinesterase (BChE), making it a candidate for treating cognitive disorders like Alzheimer's disease .

Therapeutic Applications

The dual inhibition of cholinesterases suggests potential applications in neurodegenerative diseases. Additionally, derivatives of this compound have been explored for their anticancer and antimicrobial properties. For instance:

- Anticancer Activity : As a DNA intercalator, it may induce apoptosis in cancer cells by disrupting their DNA integrity.

- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.

Propiedades

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVBPPIOLNNDNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.